
(E)-N-(3-氯苯基)-3-(4,5-二甲氧基-2-硝基苯基)丙-2-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethoxy-nitrophenyl group, and a prop-2-enamide linkage
科学研究应用
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 4,5-dimethoxy-2-nitrobenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base through the condensation of 3-chloroaniline with 4,5-dimethoxy-2-nitrobenzaldehyde under acidic conditions.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Coupling Reaction: The final step involves the coupling of the amine with acryloyl chloride to form (E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
作用机制
The mechanism of action of (E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
(E)-N-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but lacks the nitro group.
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxyphenyl)prop-2-enamide: Similar structure but lacks the nitro group.
Uniqueness
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide is unique due to the presence of both the nitro and dimethoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a versatile compound in various applications.
属性
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-24-15-8-11(14(20(22)23)10-16(15)25-2)6-7-17(21)19-13-5-3-4-12(18)9-13/h3-10H,1-2H3,(H,19,21)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAZHOVLUBJUPA-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
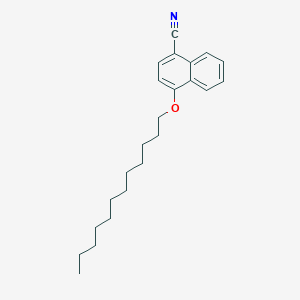
![4-[(4-Chlorophenyl)sulfanyl]-4-phenyl-2-butanone](/img/structure/B371274.png)
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium](/img/structure/B371275.png)
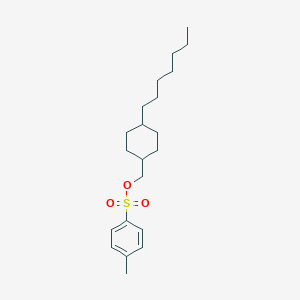
![4-{[(4-Butylphenyl)imino]methyl}-3-hydroxyphenyl 4-heptylcyclohexanecarboxylate](/img/structure/B371279.png)
![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)
![3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid](/img/structure/B371283.png)
![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)
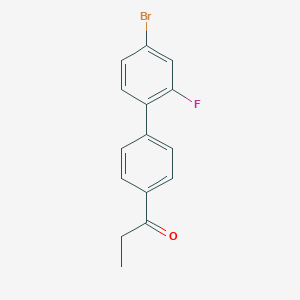
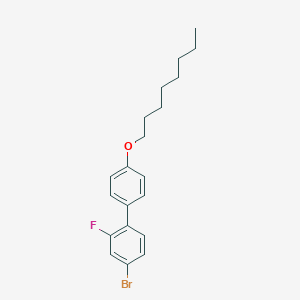
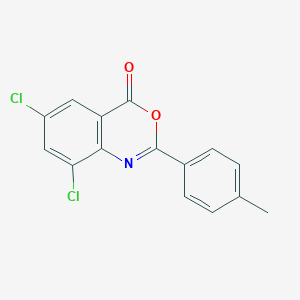
![2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B371292.png)
![N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide](/img/structure/B371293.png)
![1-(3-Methylthieno[2,3-b][1]benzothien-2-yl)ethanone](/img/structure/B371295.png)
